pharmacological mechanism of action for 3-amino-N-(pyrazin-2-yl)benzamide
pharmacological mechanism of action for 3-amino-N-(pyrazin-2-yl)benzamide
An In-Depth Technical Guide to the Pharmacological Mechanism of Action for 3-amino-N-(pyrazin-2-yl)benzamide
Abstract
This technical guide provides a comprehensive exploration of the potential pharmacological mechanisms of action for the novel chemical entity, 3-amino-N-(pyrazin-2-yl)benzamide. In the absence of direct published data for this specific molecule, this document leverages a first-principles approach, dissecting the compound's core structural motifs—the 3-aminobenzamide scaffold and the pyrazine ring. By synthesizing data from structurally related molecules with known biological activities, we hypothesize and present potential mechanisms of action, focusing primarily on kinase inhibition and anti-infective properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating the pharmacological investigation of this and similar compounds. We provide detailed, field-proven experimental protocols to validate these hypotheses, thereby creating a self-validating system for discovery.
Introduction and Structural Rationale
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic effects[1][2]. Similarly, the benzamide functional group is a cornerstone of many pharmacologically active compounds. The specific molecule, 3-amino-N-(pyrazin-2-yl)benzamide, combines these two key pharmacophores. While direct studies on this compound are not yet prevalent in the literature, the analysis of its constituent parts allows for the formulation of well-grounded hypotheses regarding its biological targets and mechanisms of action.
The structural similarity to known inhibitors of fibroblast growth factor receptors (FGFR) and various mycobacterial enzymes suggests that these are promising areas of investigation[3][4][5]. This guide will, therefore, focus on providing a theoretical framework and a practical, step-by-step experimental plan to elucidate the pharmacological profile of 3-amino-N-(pyrazin-2-yl)benzamide.
Hypothesized Pharmacological Mechanisms of Action
Based on the analysis of structurally related compounds, we propose two primary, plausible mechanisms of action for 3-amino-N-(pyrazin-2-yl)benzamide.
Hypothesis 1: Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
A significant number of 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of FGFRs[4][5]. These receptors are crucial oncogenic drivers in various cancers, making them a key target for cancer therapy[4][5]. The 3-amino-N-(pyrazin-2-yl)benzamide structure shares key features with these inhibitors, suggesting it may bind to the ATP-binding pocket of FGFR kinases.
Proposed Signaling Pathway:
Caption: A logical workflow for the experimental validation of the compound's mechanism.
Step 1: In Silico Molecular Docking
Objective: To predict the binding affinity and mode of 3-amino-N-(pyrazin-2-yl)benzamide to the ATP-binding pocket of FGFR kinases and the active site of mycobacterial enzymes like MetAP1.
Protocol:
-
Obtain the crystal structures of human FGFR1 (PDB ID: 4V04) and Mycobacterium tuberculosis MetAP1a (PDB ID: 4X87) from the Protein Data Bank.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling software suite.
-
Generate a 3D conformation of 3-amino-N-(pyrazin-2-yl)benzamide and perform energy minimization.
-
Define the binding site based on the co-crystallized ligand in the respective crystal structures.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and compare the predicted binding energy to known inhibitors.
Step 2: In Vitro Biochemical Assays
Objective: To quantitatively measure the inhibitory activity of the compound against purified enzymes.
Protocol for FGFR1 Kinase Assay:
-
Use a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.
-
Prepare a dilution series of 3-amino-N-(pyrazin-2-yl)benzamide in DMSO.
-
In a 384-well plate, add recombinant human FGFR1 enzyme, the substrate (e.g., a biotinylated peptide), and ATP.
-
Add the compound at various concentrations and incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 value by fitting the dose-response curve.
Quantitative Data Summary (Hypothetical):
| Compound | FGFR1 IC50 (nM) | MetAP1a IC50 (µM) |
| 3-amino-N-(pyrazin-2-yl)benzamide | 85 | >100 |
| Control Inhibitor 1 (FGFR) | 10 | N/A |
| Control Inhibitor 2 (MetAP1a) | N/A | 5 |
Step 3: Cell-Based Assays
Objective: To determine the effect of the compound on cancer cell lines with FGFR aberrations and on the growth of Mycobacterium tuberculosis.
Protocol for Cancer Cell Proliferation Assay:
-
Culture a human cancer cell line with known FGFR amplification (e.g., SNU-16, gastric cancer) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 3-amino-N-(pyrazin-2-yl)benzamide for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Measure fluorescence and calculate the GI50 (concentration for 50% growth inhibition).
Protocol for Antimycobacterial Activity (MIC Determination):
-
Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a serial dilution of the compound in a 96-well plate containing Middlebrook 7H9 broth.
-
Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Step 4: Western Blot Analysis for Pathway Validation
Objective: To confirm that the compound inhibits FGFR signaling in a cellular context.
Protocol:
-
Treat the FGFR-amplified cancer cells with the compound at concentrations around its GI50 value for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A reduction in the levels of p-FGFR and p-ERK would confirm on-target activity.
Conclusion
This technical guide outlines a scientifically rigorous and logical pathway for the elucidation of the . By leveraging structure-activity relationships from related compounds, we have formulated plausible hypotheses centering on kinase inhibition and antimycobacterial activity. The detailed experimental workflows provided offer a clear and actionable plan for researchers to validate these hypotheses. The successful execution of these studies will not only define the pharmacological profile of this specific molecule but also contribute to the broader understanding of the therapeutic potential of pyrazine-benzamide scaffolds.
References
- Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. (Source URL not available in provided context)
- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - Semantic Scholar. ()
- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. ()
- Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed. ()
- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PubMed. ()
- Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed. ()
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | ACS Medicinal Chemistry Letters. ()
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. ()
- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - MDPI. ()
- Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. ()
- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Publishing. ()
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF - ResearchG
- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. ()
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. ()
Sources
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
